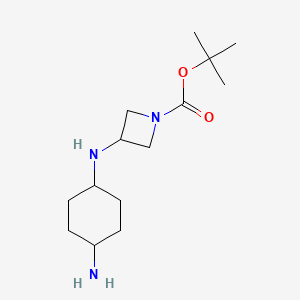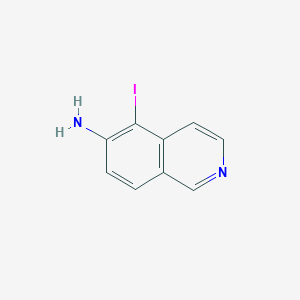
5-Iodoisoquinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodoisoquinolin-6-amine is an organic compound with the molecular formula C9H7IN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5th position and an amine group at the 6th position of the isoquinoline ring makes this compound unique. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoquinolin-6-amine can be achieved through several methods. One common approach involves the iodination of isoquinoline derivatives. For instance, starting with isoquinoline, the compound can be nitrated to form 5-nitroisoquinoline, which is then reduced to 5-aminoisoquinoline. The final step involves the iodination of 5-aminoisoquinoline to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of palladium-catalyzed coupling reactions, which are efficient and yield high-purity products. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodoisoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Nitroisoquinolines.
Reduction Products: Aminoisoquinolines.
Applications De Recherche Scientifique
5-Iodoisoquinolin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor binding studies.
Industrial Applications: The compound is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-Iodoisoquinolin-6-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their activity. It may also interact with receptors, modulating their function and affecting cellular signaling pathways. The exact mechanism depends on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
5-Bromoisoquinolin-6-amine: Similar structure with a bromine atom instead of iodine.
5-Chloroisoquinolin-6-amine: Contains a chlorine atom at the 5th position.
5-Fluoroisoquinolin-6-amine: Contains a fluorine atom at the 5th position.
Uniqueness: 5-Iodoisoquinolin-6-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The larger atomic size and higher electronegativity of iodine compared to other halogens make this compound particularly interesting for various applications.
Propriétés
Numéro CAS |
1432754-27-2 |
|---|---|
Formule moléculaire |
C9H7IN2 |
Poids moléculaire |
270.07 g/mol |
Nom IUPAC |
5-iodoisoquinolin-6-amine |
InChI |
InChI=1S/C9H7IN2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-5H,11H2 |
Clé InChI |
FUJBVBRGOBCXIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=NC=C2)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

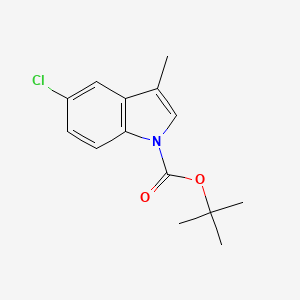
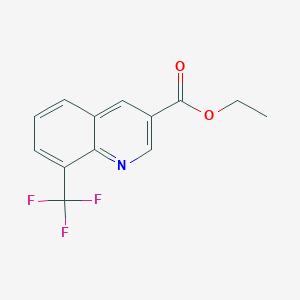


![[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11849632.png)
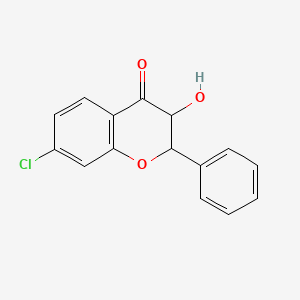

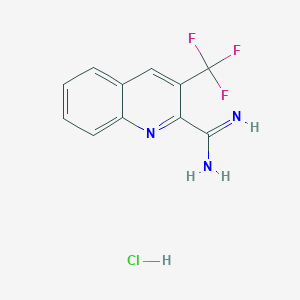
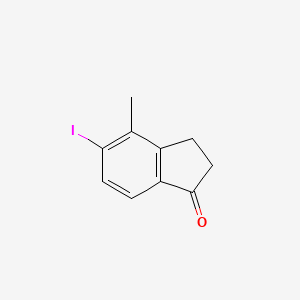
![4-(Pyridin-3-yl)spiro[indoline-3,4'-piperidine]](/img/structure/B11849666.png)
